molecular formula C18H20Cl2N2O3S B345814 1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine CAS No. 853744-46-4

1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B345814
CAS No.: 853744-46-4
M. Wt: 415.3g/mol
InChI Key: PNZMVANKMATEAM-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine is a synthetic chemical compound of interest in medicinal chemistry and pharmacology research. It features a piperazine core substituted with a phenyl group and a benzenesulfonyl moiety that is further modified with dichloro and ethoxy substituents. This specific structure suggests potential for interaction with various biological targets. Piperazine derivatives are a well-studied class of compounds known to exhibit a range of pharmacological activities. Related structures have been investigated as ligands for sigma receptors and as potent inhibitors of monoamine transporters, such as the dopamine transporter (DAT) . Furthermore, the structural motif of a sulfonyl group attached to a piperazine is common in several bioactive molecules . Researchers may explore this compound as a key intermediate or as a novel chemical entity for developing new probes in neuropharmacology or as a lead compound in drug discovery programs. The presence of the sulfonamide group and halogen atoms makes it a valuable scaffold for further chemical modification and structure-activity relationship (SAR) studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

1-(3,4-dichloro-2-ethoxyphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-2-25-18-16(9-8-15(19)17(18)20)26(23,24)22-12-10-21(11-13-22)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZMVANKMATEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The sulfonyl chloride reacts with the secondary amine of 4-phenylpiperazine in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. A typical procedure involves:

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature : 20–25°C (room temperature)

  • Reaction Time : 6–24 hours

  • Base : Pyridine (2–3 equivalents)

Example Protocol :

  • Dissolve 4-phenylpiperazine (1.0 equiv) and pyridine (2.5 equiv) in DCM.

  • Add 3,4-dichloro-2-ethoxybenzenesulfonyl chloride (1.1 equiv) dropwise under nitrogen.

  • Stir at 20°C for 12 hours.

  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify via recrystallization (ethyl acetate/hexane) or column chromatography (SiO₂, 10% EtOAc/hexane).

Yield : 70–85% (estimated based on analogous reactions).

Alternative Synthesis via Piperazine Ring Formation

A less common approach involves constructing the piperazine ring in situ using dichloroethylamine intermediates, as demonstrated in posaconazole intermediate syntheses.

Condensation-Cyclization Strategy

  • Starting Materials :

    • N,N-bis(2-chloroethyl)-3,4-dichloro-2-ethoxybenzenesulfonamide

    • Aniline derivative (e.g., 4-aminophenylpiperazine)

  • Conditions :

    • Solvent : DMF or toluene

    • Base : NaOH or NaH

    • Temperature : 100–140°C

    • Time : 24–48 hours

Example Protocol :

  • Combine N,N-bis(2-chloroethyl)-3,4-dichloro-2-ethoxybenzenesulfonamide (1.0 equiv) and 4-aminophenylpiperazine (1.2 equiv) in DMF.

  • Add NaOH pellets (3.0 equiv) and heat at 120°C for 24 hours.

  • Cool, dilute with water, extract with chloroform, and concentrate.

  • Purify via recrystallization (1,4-dioxane).

Yield : 55–70% (based on similar cyclizations).

Optimization and Scalability Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • Chlorinated solvents (DCM) offer easier workup but lower boiling points.

Temperature and Time

  • Room temperature : Ideal for sulfonylation to minimize side reactions.

  • Elevated temperatures (100–140°C): Necessary for cyclization but risk decomposition.

Purification Methods

  • Recrystallization : Preferred for industrial scalability (e.g., ethyl acetate/hexane).

  • Column Chromatography : Reserved for lab-scale purification despite lower throughput.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • δ 7.8–7.6 (m, 2H, aromatic), 7.4–7.2 (m, 5H, phenylpiperazine), 4.1 (q, 2H, OCH₂CH₃), 3.5–3.2 (m, 8H, piperazine), 1.4 (t, 3H, CH₃).

  • ESI-MS : m/z 465.4 [M+H]⁺ (calculated for C₂₂H₂₂Cl₂N₂O₃S).

Purity Assessment

  • HPLC : >98% purity using C18 column (60% acetonitrile/water, 1.0 mL/min) .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Research indicates that 1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine exhibits several biological activities:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.
  • Anticancer Properties: Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines.

Pharmacological Applications

The compound's diverse structural features suggest several potential pharmacological applications:

  • Cancer Therapy: Its ability to modulate enzyme activity positions it as a candidate for the development of new anticancer agents.
  • Neurological Disorders: Given its ability to cross the blood-brain barrier, it may have neuroprotective effects.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of similar piperazine derivatives. The findings indicated that these compounds exhibited significant inhibition of cancer cell proliferation, particularly in breast and colon cancer models. The study highlighted the importance of the sulfonamide moiety in enhancing anticancer activity.

Case Study 2: Enzyme Inhibition Mechanism

Another research effort focused on the mechanism of action of piperazine derivatives. It was found that these compounds could effectively inhibit key enzymes involved in tumor growth and metastasis. The study provided insights into the structure-activity relationship (SAR) that could guide future drug design efforts.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
Enzyme InhibitionPossible inhibition of specific metabolic enzymes
NeuroprotectivePotential modulation of neurotransmitter systems

Mechanism of Action

The mechanism by which 1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound Name Substituents on Benzenesulfonyl Group Key Pharmacological Findings Reference(s)
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) 4-Nitro - Mitigates radiation-induced cognitive decline in mice.
- Activates Hedgehog signaling, preserves neural stem cells.
- Reduces microglial activation and neuroinflammation.
1-(4-Chloro-benzenesulfonyl)-4-(2-ethoxy-benzyl)-piperazine 4-Chloro, 2-ethoxy (on benzyl group) - No direct pharmacological data reported; structural similarity suggests potential neuroprotective or anti-inflammatory roles.
1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)-piperazine 3,4-Dichloro (on benzyl group) - Not pharmacologically characterized; pyrazole sulfonate may confer kinase inhibition or metabolic stability.
1-(4-Nitrobenzyl)-4-phenylpiperazine 4-Nitro (on benzyl group) - Intermediate in synthesizing conformationally restricted D2/D3 receptor ligands.
- No direct therapeutic data.

Substituent Effects on Activity

  • Electron-Withdrawing Groups (e.g., Nitro, Chloro): The 4-nitro group in NSPP enhances Hedgehog pathway activation, critical for neuroprotection post-radiation . The 3,4-dichloro substituents in the target compound may similarly stabilize receptor interactions through hydrophobic or halogen bonding.
  • Ethoxy Group: The 2-ethoxy substituent in the target compound could improve blood-brain barrier penetration compared to NSPP, as ethoxy groups are less polar than nitro .
  • Sulfonyl Linkage: The benzenesulfonyl group is a common feature in neuroactive piperazines, facilitating interactions with sulfonate-binding pockets in receptors or enzymes .

Mechanistic Insights from Analogues

  • Radiation Mitigation: NSPP preserves neural stem/progenitor cells (Nestin-GFP+) and reduces IL-6 secretion in microglia, mitigating radiation-induced neuroinflammation . The target compound’s dichloro and ethoxy groups may enhance these effects via increased bioavailability or altered signaling (e.g., Notch or Wnt pathways).
  • Anti-Tumor Activity: NSPP improves survival in glioblastoma-bearing mice without compromising radiotherapy efficacy . Structural parallels suggest the target compound might similarly balance neuroprotection and anti-tumor activity.
  • Synthetic Accessibility: Piperazine sulfonates are typically synthesized via reductive amination or sulfonylation of benzyl/arylpiperazines . The 3,4-dichloro-2-ethoxy substitution may require electrophilic aromatic substitution under controlled conditions .

Biological Activity

1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, characterization, and biological effects based on available research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 3,4-dichloro-2-ethoxybenzenesulfonyl group. Its molecular formula is C17H19Cl2N3O2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with sulfonyl chlorides. The process can be optimized for yield and purity through various methods, including solvent choice and reaction temperature.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial , antidepressant , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound may serve as a lead for developing new antimicrobial agents.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Antidepressant Activity

In animal models, the compound has shown potential antidepressant effects. Behavioral assays such as the forced swim test and tail suspension test indicate that it may enhance serotonergic neurotransmission. This activity is attributed to its structural similarity to known antidepressants.

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of this compound. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a possible mechanism for treating inflammatory disorders.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives, including our compound, demonstrating potent antimicrobial activity comparable to standard antibiotics .
  • Behavioral Studies : In a preclinical study involving mice, administration of the compound resulted in reduced immobility time in behavioral tests, indicating potential antidepressant-like effects .
  • Inflammation Model : Research conducted using lipopolysaccharide (LPS)-induced inflammation in rats showed that treatment with the compound significantly reduced edema and inflammatory markers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(3,4-Dichloro-2-ethoxybenzenesulfonyl)-4-phenylpiperazine?

  • Methodology : Synthesis typically involves sulfonylation of the piperazine core. Key steps include:

  • Microwave-assisted reactions (e.g., 280°C for rapid cyclization) to improve yield and reduce side products .
  • Use of DCM or DMSO as solvents for sulfonylation, with NBS/NCS as catalysts for halogenation .
  • Purification via HPLC or recrystallization, followed by structural confirmation using NMR and mass spectrometry .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology :

  • 1H/13C NMR to confirm substituent positions and purity (e.g., aromatic proton signals at δ 7.32–7.00 ppm for dichloro-ethoxybenzene groups) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass ±0.001 Da) .
  • X-ray crystallography (if crystalline) to resolve stereochemistry and confirm sulfonamide linkage geometry .

Q. What preliminary pharmacological assays are used to assess its biological activity?

  • Methodology :

  • In vitro cytotoxicity screening (e.g., GL261-luciferase glioblastoma cell lines) using MTT assays to determine IC50 values .
  • Radiation protection assays in murine neural stem cells (NSCs) to evaluate anti-apoptotic effects via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How does this compound mitigate radiation-induced cognitive decline in vivo?

  • Experimental Design :

  • Use Nestin-GFP transgenic mice to track NSC survival post-cranial irradiation (e.g., 10 Gy) .
  • Administer the compound intraperitoneally (e.g., 10 mg/kg/day for 5 days) and assess neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes) via immunohistochemistry .
  • Behavioral tests (Morris water maze, novel object recognition) to quantify cognitive preservation .
    • Mechanistic Insight : The compound suppresses IL-6 secretion (ELISA) and inhibits microglial activation via hedgehog pathway modulation (Gli1 upregulation in qPCR) .

Q. What strategies resolve discrepancies between in vitro potency and in vivo bioavailability?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) and brain penetration using LC-MS/MS after oral/intravenous administration .
  • Prodrug derivatization : Introduce ester groups to enhance solubility (e.g., ethyl carbonate prodrugs) .
  • Nanoparticle encapsulation (e.g., PLGA-based carriers) to improve CNS delivery .

Q. How does structural modification influence its selectivity for hedgehog vs. dopamine receptors?

  • Methodology :

  • Molecular docking (AutoDock Vina) to compare binding affinities for Smoothened (hedgehog) vs. D2/D3 receptors .
  • QSAR studies : Synthesize analogs with varied substituents (e.g., replacing ethoxy with methoxy) and test receptor activity via cAMP assays .
  • Knockout models : Use SHH−/− mice to confirm hedgehog-dependent efficacy .

Q. What experimental controls are critical when evaluating its anti-glioblastoma activity?

  • Methodology :

  • Orthotopic tumor models : Implant GL261-luc cells into C57BL/6 mouse striatum; validate tumor growth via bioluminescence .
  • Radiation + temozolomide combination studies to assess synergistic effects (e.g., Kaplan-Meier survival analysis) .
  • Off-target toxicity checks : Monitor liver/kidney function (ALT, BUN) and hematological parameters .

Data Contradiction Analysis

Q. Why does this compound show neuroprotection in mice but limited efficacy in human NSC cultures?

  • Resolution Strategies :

  • Species-specific receptor expression : Compare hedgehog pathway gene profiles (RNA-seq) in murine vs. human NSCs .
  • Metabolic stability assays : Test human cytochrome P450 (CYP3A4) metabolism to identify rapid degradation .
  • Co-culture models : Incorporate human astrocytes/microglia to mimic the neurovascular unit and re-efficacy .

Q. How to address variability in synthetic yields across different labs?

  • Troubleshooting :

  • Reaction monitoring : Use in-situ FTIR to optimize microwave heating duration and prevent over-dehalogenation .
  • Solvent purity checks : Ensure anhydrous DCM (Karl Fischer titration) to avoid hydrolysis of sulfonyl chloride intermediates .

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